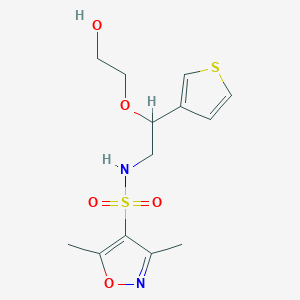
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the IUPAC name "1-(2,2-difluoroethyl)-1H-pyrazol-4-amine hydrochloride" . It is related to “(2,2-Difluoroethyl)hydrazine hydrochloride” which has a molecular weight of 132.54 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoroethyl)hydrazine hydrochloride” is "1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H" . This provides a standardized textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,2-Difluoroethyl)hydrazine hydrochloride” has a molecular weight of 132.54 . It is a liquid at normal temperatures . More specific physical and chemical properties for “this compound” were not found in the search results.Aplicaciones Científicas De Investigación
Self-Organization in Metal Complexes
A study by Lopera et al. (2020) explored the self-organization processes in Cu^2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles, showcasing the influence of chain length and metal to ligand ratio. This research demonstrates the potential application of such compounds in the field of coordination chemistry and self-assembling materials [Lopera et al., 2020].
Polymer Modification and Biological Activity
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including pyrazole derivatives. This modification resulted in enhanced thermal stability and promising biological activities, suggesting applications in medical fields [Aly & El-Mohdy, 2015].
Fluorescence Properties of Pyrazolines
Hasan, Abbas, and Akhtar (2011) synthesized 1,3,5-triaryl-2-pyrazolines, which exhibited fluorescent properties when exposed to ultraviolet radiation. This indicates potential applications in fluorescence-based technologies [Hasan, Abbas, & Akhtar, 2011].
Ligand Synthesis in Organic Chemistry
Potapov et al. (2007) developed flexible ligands using pyrazole derivatives. The synthesis of these compounds could have implications in the development of new catalysts and in organic synthesis [Potapov et al., 2007].
Generation of Diverse Chemical Libraries
Roman (2013) utilized a ketonic Mannich base derived from pyrazole for generating a diverse library of compounds. This approach is significant in drug discovery and the development of new chemical entities [Roman, 2013].
Novel Syntheses in Medicinal Chemistry
Lim, Dolzhenko, and Dolzhenko (2014) developed a new synthesis for 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists. This highlights the role of pyrazole derivatives in the synthesis of potential therapeutic agents [Lim, Dolzhenko, & Dolzhenko, 2014].
Safety and Hazards
“(2,2-Difluoroethyl)hydrazine hydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, and H350 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-4-7(10)5(2)12(11-4)3-6(8)9;/h6H,3,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXWKSHMFFHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)
![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)



![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)




![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2892871.png)
